

Application Notes and Protocols for Cell Culture Experiments with Amphotericin B-¹³C₆

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Compound of Interest

Compound Name: Amphotericin B-13C6

Cat. No.: B12384558

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These application notes provide detailed protocols for utilizing Amphotericin B-¹³C₆, a stable isotope-labeled version of the widely used antifungal agent, Amphotericin B. The inclusion of six ¹³C atoms allows for precise quantification and tracing in a variety of cell-based assays using mass spectrometry. This enables detailed studies of the drug's uptake, mechanism of action, and effects on cellular signaling pathways.

Introduction to Amphotericin B

Amphotericin B is a polyene macrolide antibiotic known for its broad spectrum of activity against many species of fungi.[1][2] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes.[3][4] This binding leads to the formation of pores that disrupt membrane integrity, causing leakage of intracellular contents and ultimately leading to fungal cell death.[4][5] While highly effective, Amphotericin B can also interact with cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity.[3][5] Liposomal formulations of Amphotericin B have been developed to reduce this toxicity.[6]

Amphotericin B has also been shown to modulate the immune system by interacting with Toll-like receptors (TLRs), specifically TLR2, which can trigger a pro-inflammatory response.

Quantitative Data Summary

The following tables summarize the cytotoxic and antifungal activities of different Amphotericin B formulations. This data is essential for determining appropriate experimental concentrations.

Table 1: Cytotoxicity of Amphotericin B Formulations in Mammalian Cell Lines

Cell Line	Amphotericin B Formulation	Cytotoxicity Metric (CC ₅₀ /IC ₅₀)	Concentration (µg/mL)	Reference
Uninfected Macrophages	Amphotericin B	CC ₅₀	4.31 ± 2.66	[5]
Uninfected Macrophages	Amphotericin B-Deoxycholate	CC ₅₀	10.79 ± 1.54	[5]
Uninfected Macrophages	Amphotericin B-Nanostructured Lipid Carriers	CC ₅₀	12.34 ± 2.67	[5]
Human Monocytic (THP1)	Fungizone™ (Amphotericin B deoxycholate)	Cytotoxic	0.5	[3]
Human Monocytic (THP1)	Ambisome™ (Liposomal Amphotericin B)	Cytotoxic	0.5	[3]
Human Kidney (293T)	Fungizone™, Ambisome™, iCo-009, iCo-010	Not Cytotoxic	Not specified	[3]
Mouse Fibroblasts (BALB/3T3 A31)	Liposomal Amphotericin B	No survival (7 days)	≥ 100	[7]
Mouse Osteoblasts (MC3T3)	Liposomal Amphotericin B	No survival (7 days)	≥ 100	[7]
A549 (Human Lung Carcinoma)	Amphotericin B	IC ₅₀	4.5 to 7 µM	[8]
Human PBMCs	Amphotericin B	CC ₅₀	29.91 µM	[6]

Table 2: Antifungal Activity of Amphotericin B Formulations

Fungal Species	Amphotericin B Formulation	Activity Metric (EC ₅₀ /MIC)	Concentration (µg/mL)	Reference
Candida albicans	iCo-010	EC ₅₀	0.0268 ± 0.0029	[3]
Candida albicans	iCo-009	EC ₅₀	0.0746 ± 0.0089	[3]
Candida albicans	Fungizone™	EC ₅₀	0.0871 ± 0.022	[3]
Candida albicans	Ambisome™	EC ₅₀	0.109 ± 0.031	[3]
Leishmania braziliensis (amastigote)	Amphotericin B	IC ₅₀	0.0053 ± 0.00055	[5]
Leishmania braziliensis (amastigote)	Amphotericin B-Nanostructured Lipid Carriers	IC ₅₀	0.0117 ± 0.00173	[5]
Leishmania infantum (promastigote)	Amphotericin B	IC ₅₀	0.87 µM	
Leishmania infantum (amastigote)	Amphotericin B	IC ₅₀	0.89 µM	[6]
Clinical Yeast Isolates (604 strains)	Liposomal Amphotericin B	Mean MIC	0.42	
Clinical Yeast Isolates (604 strains)	Amphotericin B deoxycholate	Mean MIC	0.48	[9]

Experimental Protocols

Protocol 1: Quantification of Intracellular Amphotericin B-¹³C₆ Uptake by LC-MS/MS

This protocol details a method to quantify the amount of Amphotericin B- $^{13}\text{C}_6$ taken up by cultured cells.

Materials:

- Cultured mammalian cells (e.g., HEK293, A549, or a cell line relevant to the research)
- Complete cell culture medium
- Amphotericin B- $^{13}\text{C}_6$ (structure available from suppliers like MedchemExpress[10])
- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., 0.1% Rapigest SF in 50 mM Ammonium Bicarbonate[3])
- Acetonitrile with 0.1% formic acid
- Water with 0.1% formic acid
- Internal standard (e.g., unlabeled Amphotericin B or another suitable molecule)
- LC-MS/MS system

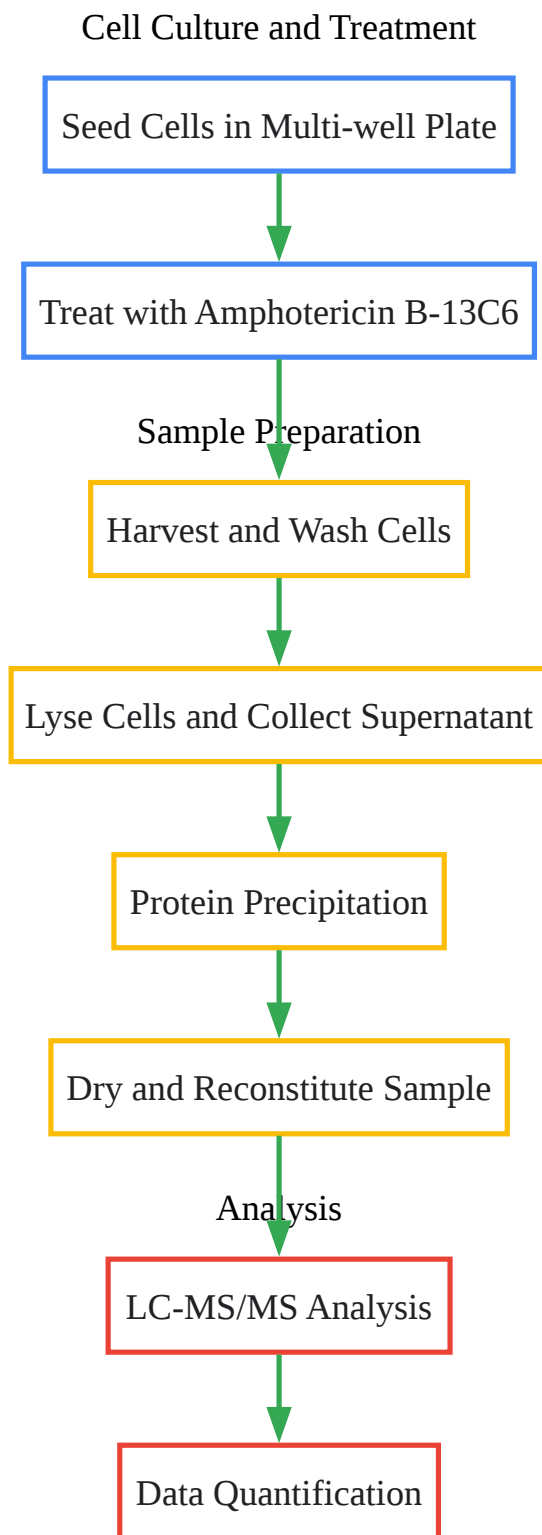
Procedure:

- Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.
- Cell Treatment:
 - Prepare a stock solution of Amphotericin B- $^{13}\text{C}_6$ in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed complete cell culture medium.
 - Remove the existing medium from the cells and replace it with the medium containing Amphotericin B- $^{13}\text{C}_6$.
 - Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).
- Cell Harvesting and Lysis:

- At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
- After the final wash, add an appropriate volume of ice-cold lysis buffer to each well.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Lyse the cells completely by sonication on ice (e.g., 3 cycles of 15 seconds on, 5 seconds off at 20% power[3]).
- Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Sample Preparation for LC-MS/MS:
 - Transfer the supernatant (containing the intracellular drug) to a new tube.
 - Add the internal standard.
 - Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.
 - Vortex and centrifuge at high speed for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto the LC-MS/MS system.
 - Use a suitable C18 column for chromatographic separation.
 - The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. The exact mass transitions for Amphotericin B-¹³C₆ will need to be determined based on the unlabeled compound. For unlabeled Amphotericin B (C₄₇H₇₃NO₁₇, molecular weight

~924.08 g/mol), a common transition is m/z 924.6 \rightarrow 743.3.[11] For Amphotericin B- $^{13}\text{C}_6$, the precursor ion will be m/z 930.6. The fragment ion will likely remain the same or shift depending on the location of the ^{13}C labels.

- Quantify the amount of Amphotericin B- $^{13}\text{C}_6$ by comparing its peak area to that of the internal standard and a standard curve.



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Experimental workflow for quantifying intracellular Amphotericin B-¹³C₆.

Protocol 2: NF- κ B Activation Assay in HEK293-TLR2 Reporter Cells

This protocol describes how to measure the activation of the NF- κ B signaling pathway in response to Amphotericin B using a reporter cell line.

Materials:

- HEK293-TLR2 reporter cell line (e.g., HEK-Blue™ hTLR2 from InvivoGen[12])
- Complete growth medium for the reporter cell line
- Amphotericin B (unlabeled or ¹³C₆-labeled)
- Positive control (e.g., Pam3CSK4, a TLR2 ligand)
- Reporter detection reagent (e.g., QUANTI-Blue™ or HEK-Blue™ Detection[12])
- 96-well plate
- Plate reader

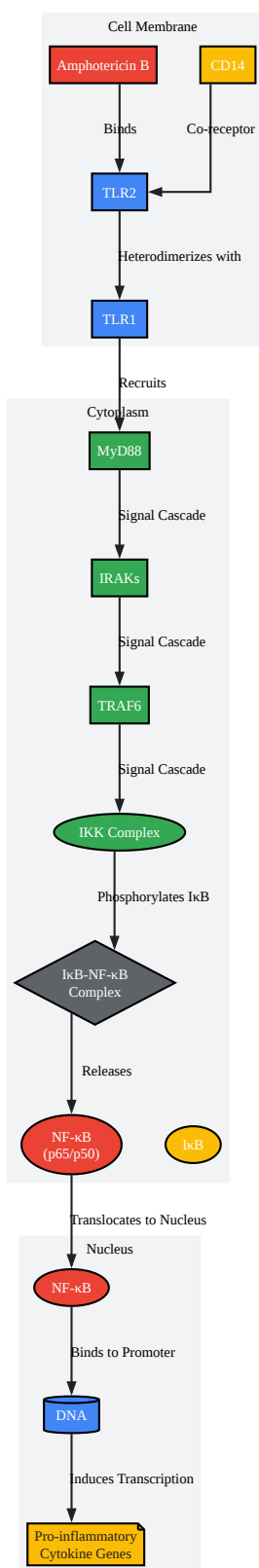
Procedure:

- Cell Seeding:
 - The day before the experiment, seed the HEK293-TLR2 reporter cells into a 96-well plate at the density recommended by the manufacturer.
- Cell Treatment:
 - Prepare serial dilutions of Amphotericin B and the positive control in complete growth medium.
 - Remove the medium from the cells and add the different concentrations of the compounds to the wells. Include a negative control (medium only).

- Incubate the plate for the recommended time (e.g., 16-24 hours) at 37°C in a 5% CO₂ incubator.
- Detection of NF-κB Activation:
 - Follow the manufacturer's instructions for the reporter detection reagent. This typically involves adding the reagent to the wells and incubating for a specific period.
 - Measure the absorbance or luminescence on a plate reader at the appropriate wavelength.
- Data Analysis:
 - The level of reporter gene expression is proportional to the activation of NF-κB.
 - Plot the results as a dose-response curve to determine the EC₅₀ of Amphotericin B for NF-κB activation.

Signaling Pathway Diagram

Amphotericin B is known to activate the innate immune response through the Toll-like receptor 2 (TLR2) signaling pathway. This can lead to the production of pro-inflammatory cytokines.



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Amphotericin B-induced TLR2 signaling pathway leading to NF-κB activation.

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